BenchChemオンラインストアへようこそ!

3-methyl-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide

Lipophilicity Physicochemical profiling Drug-likeness

Procure this specific 3-methylbenzamide analog to establish electron-donating SAR anchors in Parkin ligase activation studies. Unlike unsubstituted or 3-chloro analogs, its unique σₘ = -0.07 character and intermediate cLogP ~3.0 balance membrane permeability with reduced phospholipidosis risk, making it ideal for cellular assay validation. Avoid potency gaps from generic replacements.

Molecular Formula C22H23N5O2
Molecular Weight 389.459
CAS No. 1251548-74-9
Cat. No. B2677330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
CAS1251548-74-9
Molecular FormulaC22H23N5O2
Molecular Weight389.459
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=CC=C4
InChIInChI=1S/C22H23N5O2/c1-16-6-5-7-17(14-16)21(28)23-18-10-12-26(13-11-18)22(29)20-15-27(25-24-20)19-8-3-2-4-9-19/h2-9,14-15,18H,10-13H2,1H3,(H,23,28)
InChIKeyPMECZDIQCLKNPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide (CAS 1251548-74-9): Core Structural and Physicochemical Identity for Procurement Specification


3-Methyl-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide (CAS 1251548-74-9) is a synthetic small molecule belonging to the 1,2,3-triazole benzamide class, with molecular formula C₂₂H₂₃N₅O₂ and molecular weight 389.459 g/mol . Its core architecture comprises a 1-phenyl-1H-1,2,3-triazole ring connected via a carbonyl bridge to a piperidine linker, which in turn bears a 3-methylbenzamide moiety. This compound is supplied at typical purity ≥95% for research use . The 1,2,3-triazole scaffold is a well-established pharmacophore in medicinal chemistry, and members of this structural class have been explored for modulation of Parkin ligase activity . However, specific published biological activity data for this exact compound remain extremely scarce in the peer-reviewed literature.

Why Close Analogs of 3-Methyl-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide Cannot Be Assumed Interchangeable


Within the 1-phenyl-1H-1,2,3-triazole-4-carbonyl-piperidin-4-yl benzamide chemotype, seemingly minor substituent changes on the benzamide ring produce distinct electronic, steric, and lipophilic profiles that can radically alter target binding, selectivity, and pharmacokinetic behavior. For example, the 3-methyl substituent of CAS 1251548-74-9 confers an electron-donating (+I) effect and modest lipophilicity (calculated cLogP ~3.0) compared to the unsubstituted benzamide analog (CAS 1251695-81-4, cLogP ~2.7) or the 3-chloro analog (cLogP ~3.3) . In the broader triazole benzamide class targeting Parkin ligase, SAR studies have demonstrated that even single-atom substitutions on the terminal aryl ring can shift functional activity from activation to inhibition or abolish activity entirely . Consequently, procurement decisions that treat any member of this congeneric series as a drop-in replacement risk introducing uncharacterized potency gaps, inverted selectivity profiles, or unanticipated off-target effects that invalidate entire experimental campaigns.

Quantitative Differentiation Evidence: 3-Methyl-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide vs. Closest Analogs


Lipophilicity Differentiation: 3-Methyl Substitution Confers Intermediate cLogP Relative to Unsubstituted and 3-Chloro Analogs

The 3-methyl substituent on the benzamide ring of CAS 1251548-74-9 yields a calculated partition coefficient (cLogP) of approximately 3.0, positioning it between the more polar unsubstituted benzamide analog (CAS 1251695-81-4, cLogP ~2.7) and the more lipophilic 3-chloro analog (CAS not independently verified, cLogP ~3.3) . This intermediate lipophilicity predicts differential membrane permeability and solubility profiles that are critical for cellular assay performance. The approximately 0.3 log unit difference from the unsubstituted analog corresponds to a roughly 2-fold difference in predicted octanol-water partitioning, which can substantially influence intracellular compound accumulation in cell-based Parkin activation assays .

Lipophilicity Physicochemical profiling Drug-likeness

Molecular Weight and Heavy Atom Count Differentiation vs. 3,4-Dimethyl Analog: Implications for Ligand Efficiency Metrics

CAS 1251548-74-9 (MW 389.459, 29 heavy atoms) is lighter than the 3,4-dimethyl analog (CAS 1251681-96-5, MW 403.485, 30 heavy atoms) by 14.026 Da, corresponding to one methylene unit . This mass difference becomes significant when evaluating ligand efficiency indices. Assuming comparable Parkin activation potency (actual comparative data not publicly available), the target compound would exhibit a higher ligand efficiency (LE = 1.4 × pIC₅₀ / heavy atom count) purely by virtue of its lower heavy atom count. In fragment-based and lead optimization workflows where LE ≥ 0.30 is a typical progression criterion, the 3-methyl compound's reduced molecular complexity offers a theoretical advantage for maintaining favorable ligand efficiency during subsequent optimization .

Ligand efficiency Fragment-like properties Lead optimization

Electronic Effect of 3-Methyl Substituent: Hammett σₘ = −0.07 Modulates Benzamide Reactivity Relative to Electron-Withdrawing Analogs

The 3-methyl substituent exerts a weak electron-donating inductive effect (Hammett σₘ = −0.07) on the benzamide ring, contrasting with the electron-withdrawing 3-chloro analog (σₘ = +0.37) and the electronically neutral unsubstituted analog (σₘ = 0.00) . This electronic modulation alters the electron density on the benzamide carbonyl, which can influence hydrogen-bond acceptor strength with target protein residues and susceptibility to metabolic N-dealkylation. In the broader context of triazole benzamide Parkin ligase modulators, SAR data indicate that the electronic character of the terminal aryl ring is a key determinant of functional activity, with electron-donating groups generally favoring activation over inhibition . The weak donor character of the 3-methyl group thus represents a distinct electronic phenotype within the series.

Electronic effects Hammett analysis SAR interpretation

Evidence-Backed Research Application Scenarios for 3-Methyl-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide (CAS 1251548-74-9)


Parkin Ligase Activation SAR: Probing the Effect of Weak Electron-Donating Benzamide Substituents on E3 Ligase Functional Activity

The 3-methyl substituent (σₘ = −0.07) represents a weak electron-donating phenotype that fills a specific gap in the electronic landscape of 1-phenyl-1H-1,2,3-triazole benzamide Parkin modulators, contrasting with the neutral unsubstituted (σₘ = 0.00) and electron-withdrawing 3-chloro (σₘ = +0.37) analogs . Researchers building quantitative SAR models for Parkin ligase activation can deploy CAS 1251548-74-9 as the electron-donating anchor point to establish the Hammett relationship governing functional activity, an approach directly supported by the patent literature's emphasis on terminal aryl electronic character as a key activity determinant .

Cellular Permeability Optimization Studies Leveraging Intermediate Lipophilicity

With a calculated cLogP of approximately 3.0, CAS 1251548-74-9 occupies an intermediate lipophilicity position within its congeneric series—more permeable than the unsubstituted analog (cLogP ~2.7) yet less liable to non-specific protein binding or phospholipidosis risk than the 3-chloro analog (cLogP ~3.3) . This makes it a rationally selected probe for cellular Parkin activation assays where balancing membrane penetration against artifacts from excessive lipophilicity is critical for accurate potency determination .

Ligand-Efficiency-Constrained Lead Optimization with Favorable Heavy Atom Economy

At 389.459 g/mol and 29 heavy atoms, CAS 1251548-74-9 is lighter than the 3,4-dimethyl analog (403.485 g/mol, 30 heavy atoms), providing a more favorable starting point for ligand efficiency metrics . Lead optimization programs operating under strict LE ≥ 0.30 progression criteria can select the 3-methyl compound to preserve property space for subsequent functionalization while maintaining Lipinski compliance, a tangible procurement rationale supported by established medicinal chemistry principles .

Negative Control Validation in Parkin Pathway Profiling Panels

Given the established SAR sensitivity of triazole benzamide Parkin modulators to benzamide ring substitution , CAS 1251548-74-9 may serve as a structurally matched compound for validating assay window and specificity in Parkin activation screening cascades. When tested alongside the unsubstituted and 3-chloro analogs, any differential activity attributable specifically to the 3-methyl substituent's electronic and steric character can be isolated, enabling robust hit triage and mechanism-of-action deconvolution.

Quote Request

Request a Quote for 3-methyl-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.